

Application Note: Characterization of Lactodifucotetraose using MALDI-TOF Mass Spectrometry

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Compound of Interest

Compound Name: Lactodifucotetraose

Cat. No.: B164709

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Abstract

This application note details a robust methodology for the characterization of **Lactodifucotetraose** (LDFT), a key human milk oligosaccharide (HMO), using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The protocol outlines sample preparation, instrument parameters, and data analysis for the accurate determination of LDFT's molecular weight and structural elucidation through tandem mass spectrometry (MS/MS). This method provides a rapid and sensitive tool for the quality control and structural verification of LDFT in research and drug development settings.

Introduction

Lactodifucotetraose (LDFT) is a neutral tetrasaccharide found in human milk, composed of a lactose core fucosylated at two positions.[1][2] As a prominent fucosylated HMO, LDFT plays a significant role in infant nutrition and gut microbiome development, and is of increasing interest for its potential therapeutic applications.[1][3] Accurate and efficient characterization of LDFT is crucial for its application in nutraceuticals and pharmaceuticals. MALDI-TOF mass spectrometry is a powerful analytical technique for the analysis of non-volatile biomolecules like oligosaccharides, providing rapid and sensitive molecular weight determination and structural information with minimal sample consumption.[4]

Experimental Protocol

This protocol provides a general framework for the MALDI-TOF MS and MS/MS analysis of **Lactodifucotetraose**. Instrument settings may require optimization for specific mass spectrometers.

1. Materials and Reagents

- **Lactodifucotetraose** (LDFT) standard
- 2,5-Dihydroxybenzoic acid (DHB) matrix (Sigma-Aldrich)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Ultrapure water (e.g., Milli-Q)
- Trifluoroacetic acid (TFA)
- MALDI target plate (stainless steel)

2. Equipment

- MALDI-TOF Mass Spectrometer equipped with a tandem (TOF/TOF) analyzer
- Nitrogen laser (337 nm)
- Vortex mixer
- Centrifuge
- Calibrated micropipettes

3. Sample and Matrix Preparation

- LDFT Stock Solution (1 mg/mL): Dissolve 1 mg of LDFT in 1 mL of ultrapure water.

- LDFT Working Solution (10 pmol/ μ L): Dilute the LDFT stock solution with ultrapure water to a final concentration of approximately 10 pmol/ μ L.
- DHB Matrix Solution (10 mg/mL): Prepare a saturated solution of DHB in a 50:50 (v/v) mixture of acetonitrile and ultrapure water containing 0.1% TFA. Vortex thoroughly and centrifuge briefly to pellet any undissolved matrix.

4. Sample Spotting

- On a clean MALDI target plate, spot 1 μ L of the DHB matrix solution.
- Immediately add 1 μ L of the LDFT working solution to the matrix spot.
- Gently mix the droplet on the target plate by pipetting up and down a few times.
- Allow the spot to air-dry completely at room temperature, forming a crystalline matrix-analyte spot.

5. MALDI-TOF MS and MS/MS Data Acquisition

- Instrument Calibration: Calibrate the mass spectrometer in the positive ion mode using a suitable oligosaccharide or peptide standard mixture.
- MS Analysis (Reflectron Mode):
 - Acquire mass spectra in the positive ion reflectron mode over a mass range of m/z 500-1000.
 - The laser intensity should be optimized to obtain good signal-to-noise ratio for the analyte peak while minimizing fragmentation.
 - LDFT is expected to be detected primarily as its sodiated adduct, $[M+Na]^+$.
- MS/MS Analysis (LIFT or CID Mode):
 - Select the $[M+Na]^+$ ion of LDFT as the precursor ion for MS/MS analysis.

- Perform fragmentation using either LIFT (Laser-Induced Fragmentation) or CID (Collision-Induced Dissociation) mode.
- Acquire the fragment ion spectrum to obtain structural information.

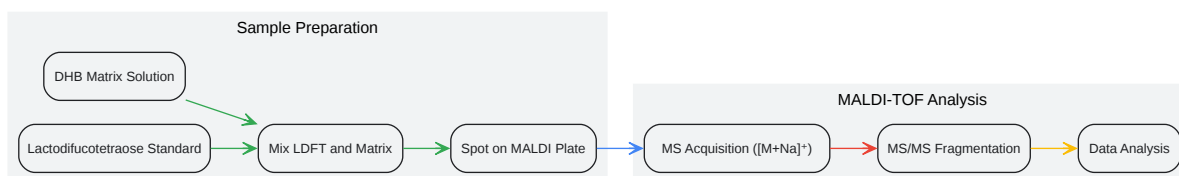
Data Presentation

The MALDI-TOF MS analysis of **Lactodifucotetraose** (Molecular Formula: $C_{24}H_{42}O_{19}$, Molecular Weight: 634.58 Da) typically yields a prominent ion corresponding to the sodiated adduct $[M+Na]^+$. Tandem mass spectrometry (MS/MS) of this precursor ion provides characteristic fragment ions resulting from glycosidic bond cleavages and the loss of fucose residues.

Ion Species	Theoretical m/z	Observed m/z (Typical)	Annotation
$[M+Na]^+$	657.57	~657.6	Sodiated molecular ion of Lactodifucotetraose
$[M-Fuc+Na]^+$	511.51	~511.5	Loss of one fucose residue
$[M-2Fuc+Na]^+$	365.45	~365.5	Loss of two fucose residues
$[Gal-Fuc+Na]^+$	331.11	~331.1	Fragment corresponding to a fucosylated galactose
$[Glc-Fuc+Na]^+$	331.11	~331.1	Fragment corresponding to a fucosylated glucose

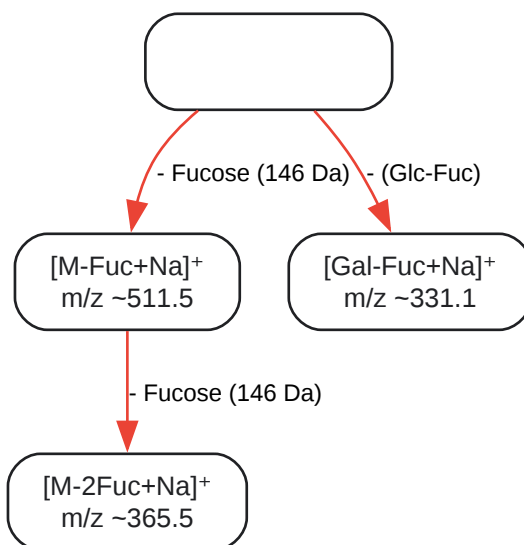
Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.

Mandatory Visualizations



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Caption: Experimental workflow for MALDI-TOF analysis of LDFT.



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